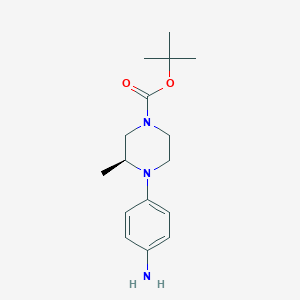

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Description

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS: 1638251-84-9, molecular formula: C₁₆H₂₅N₃O₂, molecular weight: 291.39 g/mol) is a chiral piperazine derivative characterized by a tert-butyl carbamate protecting group, a 4-aminophenyl substituent at the 4-position, and a methyl group at the 3-position in the (S)-configuration . The compound is a key intermediate in pharmaceutical synthesis, particularly for drugs targeting central nervous system disorders or kinase inhibitors, where stereochemistry and aromatic interactions are critical. Its storage requires protection from light and moisture under inert atmospheres at room temperature . Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

Molecular Formula |

C16H25N3O2 |

|---|---|

Molecular Weight |

291.39 g/mol |

IUPAC Name |

tert-butyl (3S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3/t12-/m0/s1 |

InChI Key |

KASHFLUTNUOVHI-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Boc Protection

A key step in the synthesis involves the formation of the piperazine ring substituted with the 4-aminophenyl group and a methyl group at the 3-position. One reported method includes:

- Starting with a 4-nitrophenyl-substituted piperazine intermediate .

- Performing reductive amination using sodium triacetoxyborohydride as the reducing agent in the presence of triethylamine and acetic acid.

- The reaction is carried out in an inert atmosphere (argon) and a suitable solvent such as dry toluene.

- The Boc protecting group is introduced on the piperazine nitrogen using tert-butyl formate derivatives to afford tert-butyl (S)-4-(4-nitrophenyl)-3-methylpiperazine-1-carboxylate.

- Subsequent catalytic hydrogenation (e.g., using 10% palladium on carbon under hydrogen gas) reduces the nitro group to the amino group, yielding this compound.

This method provides high yields (up to 94%) and preserves stereochemistry, as confirmed by NMR and HRMS analyses.

Reaction Conditions and Purification

- Inert Atmosphere: Nitrogen or argon atmosphere is maintained during sensitive steps to prevent side reactions.

- Temperature: Controlled heating (e.g., 85 °C for methylation steps) or room temperature for hydrogenation and photocatalysis.

- Solvents: Dry toluene, ethanol, dimethyl sulfoxide (DMSO), and dichloroethane are commonly used depending on the reaction step.

- Purification: Column chromatography is standard for isolating the final product, with TLC monitoring reaction completion and HPLC for purity assessment.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | 4-nitrophenyl piperidin-4-one, triethylamine, sodium triacetoxyborohydride, toluene, argon | Formation of Boc-protected intermediate | Multi-batch addition over 3 hours |

| 2 | Catalytic hydrogenation | 10% Pd/C, H2 gas, ethanol, room temperature | Nitro to amino reduction, ~94% yield | Vigorous stirring, filtration through Celite |

| 3 | Boc protection | Piperazine-1-tert-butyl formate | Carbamate protection of piperazine N | Enables selective functionalization |

| 4 | Photocatalytic coupling* | 2-aminopyridine, acridine salt photocatalyst, oxygen, blue LED, dichloroethane | One-step synthesis, ~95% yield | Green chemistry approach (for pyridinyl analog) |

*Note: Photocatalytic method is reported for a related compound and may be adapted for the target compound.

Research Outcomes and Analytical Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry of the synthesized compound, with characteristic chemical shifts for aromatic protons, methyl groups, and carbamate tert-butyl signals.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula consistency.

- Purity: Achieved ≥95% purity by HPLC after purification.

- Yield: Typical isolated yields range from 85% to 95% depending on the step and method used.

Chemical Reactions Analysis

Hydrolysis of the Boc Group

The tert-butyl carbamate (Boc) group is labile under acidic conditions, making it a common protecting group for amines. Hydrolysis removes the Boc group, yielding the carboxylic acid.

-

Reaction Conditions : Acidic environments (e.g., HCl in dioxane or aqueous HCl).

-

Product : 4-(4-Aminophenyl)-3-methylpiperazine-1-carboxylic acid.

-

Application : Used to deprotect the amine during synthesis or derivatization steps .

Alkylation of the Amine Group

The primary amine in the 4-aminophenyl moiety undergoes nucleophilic substitution with alkylating agents.

-

Reaction Conditions :

-

Alkyl halides (e.g., methyl iodide, ethyl bromide).

-

Base (e.g., triethylamine, NaOH).

-

-

Product : Alkylated derivatives (e.g., N-methylated or N-ethylated compounds).

-

Mechanism : The amine acts as a nucleophile, displacing halides in SN2 reactions.

Acylation of the Amine Group

The amine reacts with acylating agents to form amides, enabling further structural modification.

-

Reaction Conditions :

-

Acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

-

Base (e.g., pyridine, DMAP).

-

-

Product : Amides (e.g., acetanilide derivatives).

-

Application : Used in medicinal chemistry to modulate bioactivity.

Cross-Coupling Reactions

While not explicitly detailed for this compound, related piperazine derivatives participate in catalytic coupling reactions (e.g., Suzuki, Heck). The presence of a phenyl ring suggests potential for C–C bond formation under palladium catalysis .

Reaction Comparison Table

| Reaction Type | Conditions | Key Product | Citation |

|---|---|---|---|

| Hydrolysis | Acidic (HCl/dioxane) | Carboxylic acid | |

| Alkylation | Alkyl halides + base (e.g., NaOH) | Alkylated amine | |

| Acylation | Acyl chloride + base (e.g., DMAP) | Amide |

Key Structural Considerations

-

Chirality : The (S)-configuration at the piperazine carbon influences reactivity and stereochemical outcomes in reactions involving the piperazine ring .

-

Functional Group Synergy : The tert-butyl ester and aminophenyl group provide orthogonal reactivity, enabling selective transformations.

Research Implications

The compound’s reactivity profile makes it valuable in medicinal chemistry for developing bioactive molecules. For example, acylation or alkylation could tune its pharmacokinetic properties, while Boc deprotection enables modular synthesis of analogs .

Scientific Research Applications

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to a family of tert-butyl-protected piperazine derivatives. Structural variations among analogs primarily involve substituents on the piperazine ring and their stereochemistry. Key comparisons include:

Physicochemical Properties

- Polarity: The 4-aminophenyl group increases polarity compared to non-aromatic analogs (e.g., tert-butyl 4-methylpiperazine-1-carboxylate ), impacting solubility in polar solvents.

- Log P : While experimental Log P data for the target are unavailable, analogs like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (Log P = 1.98) suggest moderate lipophilicity .

Biological Activity

Tert-butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS: 1638251-84-9) is a compound of significant interest in medicinal chemistry due to its structural similarity to various pharmacologically active agents. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound is recognized as an impurity of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. PARP inhibitors are known to interfere with DNA repair mechanisms in cancer cells, leading to cell death, particularly in tumors with homologous recombination deficiencies .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on cell proliferation .

- Selectivity : It showed a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a favorable selectivity index for targeting cancer cells over normal cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : It exhibited MIC values of 4–8 µg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Case Study 1: Efficacy in Cancer Models

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis over a period of 30 days. The results indicated that it outperformed standard treatments like TAE226 in reducing metastatic nodules .

Case Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study using Sprague-Dawley rats revealed moderate exposure levels with a Cmax of 592 ± 62 mg/mL and a slow elimination half-life. Importantly, the compound displayed acceptable toxicity at high oral doses (800 mg/kg), making it a candidate for further development .

Data Table: Summary of Biological Activities

Q & A

Q. Key Reagents/Conditions :

| Step | Reagents | Conditions |

|---|---|---|

| Boc Protection | Boc₂O, DMAP | THF, RT, 12h |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80°C, 24h |

| Purification | Hexane/EtOAc + Et₃N | Column chromatography |

Basic: How is enantiomeric purity ensured during synthesis?

Answer:

Chiral Starting Materials : Use enantiomerically pure (S)-3-methylpiperazine to avoid racemic mixtures .

Chiral Column Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) for separation .

Additive Use : Include Et₃N (0.25%) in mobile phases to suppress amine protonation and maintain stereochemical integrity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer:

Single-Crystal Growth : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation to form crystals .

Data Collection : Use a diffractometer (λ = Cu-Kα, 100 K) to collect intensity data. A typical crystal system is triclinic (space group P1) with unit cell parameters a ≈ 6.06 Å, b ≈ 12.00 Å, c ≈ 16.26 Å .

Refinement : Process data with SHELXL, refining anisotropic displacement parameters and validating the (S)-configuration via Flack parameter analysis (target: < 0.1) .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| R factor | 0.043 |

| wR factor | 0.145 |

| CCDC Deposition | Available upon request |

Advanced: How to address contradictions between NMR and mass spectrometry data?

Answer:

NMR Re-analysis : Confirm peak assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for piperazine protons (δ 2.5–3.5 ppm) .

High-Resolution MS (HRMS) : Compare experimental m/z (e.g., [M+H]⁺ = 332.2112) with theoretical values to detect impurities or isotopic patterns .

Cross-Validation : Use X-ray data (if available) to confirm molecular geometry and resolve discrepancies .

Advanced: What strategies optimize reaction yields in the final coupling step?

Answer:

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency .

Solvent Optimization : Replace dioxane with toluene/DMF mixtures to improve solubility of aromatic intermediates .

Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate reaction kinetics .

Q. Yield Comparison :

| Condition | Yield |

|---|---|

| Standard (Pd(PPh₃)₄, 80°C) | 62% |

| Microwave (Pd(OAc)₂, 120°C) | 78% |

Advanced: How to analyze and mitigate byproduct formation during Boc deprotection?

Answer:

LC-MS Monitoring : Track deprotection in real-time; common byproducts include tert-butyl carbamate (Δm/z + 100) .

Acid Selection : Replace TFA with HCl in dioxane for milder deprotection, reducing side reactions .

Scavenger Use : Add triethylsilane (TES) to quench carbocation intermediates and prevent alkylation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.